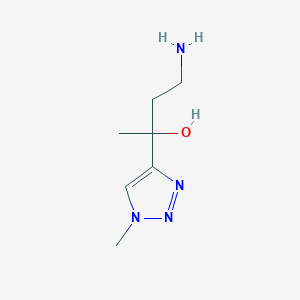
1-(1-Aminopropan-2-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminopropan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative with an amino group attached to the second carbon of the propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-aminopropanol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the cyclopentanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(1-Aminopropan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
1-(1-Aminopropan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Aminopropan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1-Octyn-1-yl)cyclopentanol: This compound has a similar cyclopentanol structure but with an octynyl group instead of an aminopropyl group.
2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol: This compound features a piperidine ring attached to the cyclopentanol structure.
Uniqueness
1-(1-Aminopropan-2-yl)cyclopentan-1-ol is unique due to its specific combination of an amino group and a cyclopentanol ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-(1-aminopropan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8(10)4-2-3-5-8/h7,10H,2-6,9H2,1H3 |
InChIキー |
QHCZBJOGAOCFCP-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)





![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)


![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
